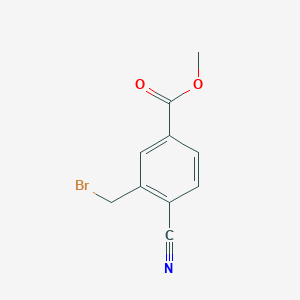

Methyl 3-(bromomethyl)-4-cyanobenzoate

描述

Methyl 3-(bromomethyl)-4-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzoic acid, featuring a bromomethyl group and a cyano group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-4-cyanobenzoate typically involves the bromination of methyl 4-cyanobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group (-CHBr) is highly reactive in nucleophilic substitution (S2) reactions. Key applications include:

Reagents and Conditions

Mechanism :

-

The bromine atom acts as a leaving group, facilitating nucleophilic attack at the methylene carbon.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under distinct conditions:

Ester Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 6 hours | 3-(bromomethyl)-4-cyanobenzoic acid | ~85% |

| NaOH (aq.), MeOH, 50°C | Sodium 3-(bromomethyl)-4-cyanobenzoate | ~90% |

Cyano Group Hydrolysis

| Conditions | Product |

|---|---|

| HSO (conc.), 110°C | 3-(bromomethyl)-4-carbamoylbenzoic acid |

| HO, NaOH | 3-(bromomethyl)-4-amidebenzoate |

Notes :

-

Acidic hydrolysis of the cyano group yields carboxamides, while basic conditions favor carboxylate formation.

Cross-Coupling Reactions

The bromomethyl group participates in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO | 3-(benzylmethyl)-4-cyanobenzoate |

Conditions :

-

Toluene, 80°C, 24 hours.

-

Yields depend on steric and electronic effects of the boronic acid.

Radical Reactions

Under photochemical or thermal initiation, the C-Br bond undergoes homolytic cleavage:

Applications :

Example :

Stability and Handling

科学研究应用

Synthetic Applications

Methyl 3-(bromomethyl)-4-cyanobenzoate serves as an important intermediate in organic synthesis. Its bromomethyl group allows for further functionalization, making it a valuable building block for various chemical transformations.

1.1. Synthesis of Heterocycles

One prominent application is in the synthesis of heterocyclic compounds. For instance, the compound can be utilized in reactions to form substituted isoindolines, which have been shown to exhibit biological activity. A study demonstrated that this compound could be converted into various heterocycles through nucleophilic substitution reactions, leading to compounds with potential pharmacological properties .

1.2. Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions facilitate the formation of carbon-carbon bonds, allowing for the construction of complex organic molecules. The presence of the bromine atom enhances reactivity, making it suitable for coupling with a variety of nucleophiles .

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry due to its potential as a pharmacophore in drug development.

2.1. Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral activity against Hepatitis B Virus (HBV). In a study, specific analogs demonstrated significant inhibition of HBV replication, highlighting the compound's potential as a lead structure for antiviral drug development .

2.2. Anticonvulsant Activity

Another area of interest is its anticonvulsant properties. Compounds derived from this compound have been evaluated for their efficacy in models of seizure activity, showing promising results that suggest their potential use in treating epilepsy .

Data Tables and Case Studies

The following table summarizes key studies involving this compound and its derivatives:

作用机制

The mechanism of action of Methyl 3-(bromomethyl)-4-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction and cyclization reactions, leading to the formation of diverse chemical entities. These transformations are crucial in the synthesis of bioactive molecules and materials.

相似化合物的比较

Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar in structure but with a methoxy group instead of a cyano group.

Methyl 3-(bromomethyl)benzoate: Lacks the cyano group, making it less versatile in certain synthetic applications.

Methyl 3-bromobenzoate: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: Methyl 3-(bromomethyl)-4-cyanobenzoate is unique due to the presence of both bromomethyl and cyano groups, which provide a combination of reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.

生物活性

Methyl 3-(bromomethyl)-4-cyanobenzoate is a compound of significant interest in organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings.

Chemical Structure and Properties

This compound features a bromomethyl group and a cyano group attached to a benzoate structure. The presence of these functional groups contributes to its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The bromomethyl group acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction may alter the function of these biomolecules, potentially leading to therapeutic effects.

Key Mechanisms Include:

- Electrophilic Attack: The bromomethyl group reacts with nucleophiles in biomolecules, leading to modifications that can affect their activity.

- Hydrogen Bonding: The cyano group may engage in hydrogen bonding, influencing the compound's interactions with other molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties:

- The compound has been utilized as an intermediate in synthesizing various anticancer agents. For example, derivatives synthesized from this compound have shown inhibitory effects on thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells.

- Antimicrobial Activity:

-

Genotoxicity Concerns:

- It has been identified as a genotoxic impurity in pharmaceuticals, raising concerns about its safety profile in drug development.

Case Studies

-

Synthesis of Anticancer Agents:

- A study demonstrated the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from this compound. This compound exhibited significant anticancer activity in vitro, highlighting the potential of this intermediate in drug development.

-

Antimicrobial Studies:

- Derivatives were tested against various microbial strains, showing promising results that warrant further exploration for therapeutic applications.

Comparative Analysis

The following table summarizes the biological activities and unique aspects of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Electrophilic bromomethyl group enhances reactivity |

| Methyl 2-cyano-3-bromobenzoate | Limited biological activity | Similar functional groups but different positioning |

| Methyl 4-bromomethylbenzoate | Anticancer potential | Lacks cyano group; different reactivity profile |

| Methyl 3-(chloromethyl)-2-cyanobenzoate | Potentially less reactive | Chlorine may reduce electrophilicity compared to bromine |

Applications

This compound serves as a versatile building block in various fields:

- Pharmaceuticals: Key intermediate for synthesizing anticancer drugs.

- Material Science: Used in developing specialized polymers with enhanced properties.

- Agricultural Chemicals: Contributes to formulating effective pesticides and herbicides.

- Organic Synthesis: Facilitates creating complex organic molecules for research and industrial applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(bromomethyl)-4-cyanobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a methyl benzoate precursor. For example, bromomethylation at the 3-position may employ N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CHCl₃ . Subsequent cyano-group introduction at the 4-position might involve nucleophilic substitution with CuCN or a Sandmeyer-type reaction. Key parameters include temperature control (60–80°C for bromination) and anhydrous conditions to avoid hydrolysis of intermediates. Yields typically range from 50–70%, with purity confirmed by TLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming the bromomethyl (–CH₂Br) and cyano (–CN) substituents. The bromomethyl group shows a triplet near δ 4.3–4.5 ppm (J = 6–8 Hz), while the aromatic protons adjacent to electron-withdrawing groups (CN, COOMe) resonate downfield (δ 7.8–8.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 268.973 (exact mass 267.96 g/mol for C₁₀H₈BrNO₂), with fragmentation patterns indicating loss of Br (–79.9 Da) .

- HPLC : Reverse-phase C18 columns (MeCN:H₂O gradient) assess purity (>95%) and detect byproducts like hydrolyzed esters .

Q. What safety protocols are mandatory for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of volatile brominated intermediates .

- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Collect brominated waste in sealed containers for incineration or specialized halogenated waste treatment to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for brominated benzoate derivatives?

- Methodological Answer : Stability discrepancies often arise from moisture or light exposure. To reconcile

- Conduct accelerated degradation studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

- Compare degradation products (e.g., hydrolysis to carboxylic acid) across studies. For this compound, the cyano group may stabilize the ester against hydrolysis relative to non-cyano analogs .

- Use DFT calculations to model bond dissociation energies (BDEs) for the C–Br bond, predicting susceptibility to nucleophilic attack .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug-discovery applications?

- Methodological Answer :

- Bromomethyl Reactivity : The –CH₂Br group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) to enhance reaction rates .

- Cyanogroup Compatibility : The electron-withdrawing –CN group directs electrophilic substitutions to the 5-position. For cross-coupling (e.g., Suzuki), employ Pd catalysts (Pd(PPh₃)₄) and microwave-assisted heating (100°C, 30 min) to achieve >80% coupling efficiency .

Q. How do solvent polarity and temperature affect the crystallization of this compound?

- Methodological Answer :

- Solvent Screening : Test mixtures like EtOAc/hexane (1:3) or MeOH/H₂O (4:1). Polar solvents (MeOH) yield smaller crystals due to rapid nucleation, while EtOAc/hexane produces larger, X-ray-quality crystals .

- Temperature Gradient : Cooling from 50°C to 4°C over 12 hours optimizes crystal growth. Differential Scanning Calorimetry (DSC) confirms melting points (mp ~85–90°C) and polymorphic transitions .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting GHS hazard classifications for structurally similar brominated benzoates?

- Methodological Answer : Discrepancies arise from varying impurity profiles or testing methodologies. For example:

- Purity Impact : Impurities like residual Br₂ (from synthesis) increase acute toxicity, leading to GHS Category 2 classifications, whereas high-purity batches may lack sufficient data for classification .

- Testing Variations : Acute oral toxicity (LD₅₀) studies in rats may differ due to administration vehicles (aqueous vs. oil-based), affecting bioavailability. Researchers should cross-validate using OECD Test Guidelines 423/425 .

Q. Reference Synthesis and Characterization Table

属性

IUPAC Name |

methyl 3-(bromomethyl)-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(6-12)9(4-7)5-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQVXOFHILWYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649948 | |

| Record name | Methyl 3-(bromomethyl)-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908562-25-4 | |

| Record name | Methyl 3-(bromomethyl)-4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。